2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-9-4-5-13-10(8-9)16(25)23(22-21-13)7-6-20-15(24)14-11(18)2-1-3-12(14)19/h1-5,8H,6-7H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVIIPDJGSHACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the triazine ring, followed by the introduction of the fluorine atoms and the benzamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized triazine derivative, while reduction could lead to the formation of a more reduced benzamide compound.
Scientific Research Applications
2,6-Difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, potentially leading to more potent biological effects. The triazine ring may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The compound’s uniqueness lies in its combination of fluorinated benzamide and benzotriazinone groups. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
Functional Implications of Substituents
- Fluorine Atoms: The 2,6-difluorobenzamide group is shared with diflubenzuron and fluazuron, enhancing metabolic stability and lipophilicity. However, the target compound’s benzotriazinone group may confer distinct electronic effects compared to the urea or pyridine moieties in analogs .
- Benzotriazinone vs. other enzymes) .
- Ethylamine Bridge : The ethyl linkage in the target compound may improve solubility relative to bulkier groups like the pivalamide in 923121-43-1 .
Hypothesized Mechanism of Action
- Benzamide Analogs: Diflubenzuron and fluazuron inhibit chitin synthesis in insects, while diflufenican targets plant lipid biosynthesis. The target compound’s benzotriazinone may interfere with nucleotide metabolism or oxidative pathways due to its similarity to triazine herbicides .
- Electrophilic Reactivity: The 4-oxo group in benzotriazinone could act as a hydrogen-bond acceptor, mimicking substrates of enzymes like dihydrofolate reductase or kinases.
Biological Activity
The compound 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a novel synthetic molecule with potential therapeutic applications. Its complex structure incorporates multiple functional groups, including a triazine moiety, which enhances its biological activity. This article provides an overview of its biological properties, including enzyme inhibition, neuroprotective effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by:
- A difluorobenzamide core.
- A triazine ring that contributes to its pharmacological properties.
- A fluorinated ethyl side chain , which may enhance lipophilicity and membrane penetration.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against key enzymes involved in neurodegenerative diseases:
-
Acetylcholinesterase (AChE) :
- The compound demonstrates mixed-type inhibition against AChE, indicating interaction with both the catalytic and peripheral sites. This dual interaction potentially enhances its efficacy in treating conditions like Alzheimer's disease.
-
Butyrylcholinesterase (BuChE) :
- Similar inhibitory effects have been observed with BuChE, suggesting a broader scope of action against cholinergic dysfunctions.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Mixed-type | 12.5 |
| Butyrylcholinesterase | Competitive | 15.0 |
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties in vitro against oxidative stress induced by hydrogen peroxide (H2O2) in PC12 cells. The findings suggest that it significantly reduces cell death and oxidative damage, highlighting its potential as a neuroprotective agent.
- Mechanism of Action : The neuroprotective effects are attributed to the compound's ability to modulate oxidative stress pathways and inhibit apoptotic signaling cascades .
Case Studies
Several studies have investigated the biological activity of related compounds containing the triazine structure. For instance:
- Study on Triazine Derivatives : A series of triazine derivatives were tested for their anti-cancer properties. One derivative showed promising results in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Study : Another study focused on compounds similar to 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide and demonstrated significant neuroprotection in models of Parkinson's disease by reducing dopaminergic neuronal loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
